2-Ethoxy-4,6-difluoropyrimidine
Overview
Description
2-Ethoxy-4,6-difluoropyrimidine is an organic compound with the molecular formula C6H6F2N2O. It is a pyrimidine derivative characterized by the presence of an ethoxy group at the second position and fluorine atoms at the fourth and sixth positions of the pyrimidine ring. This compound is a white crystalline solid with unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4,6-difluoropyrimidine typically involves multiple steps:
Starting Material: Urea is used as the initial raw material.
Intermediate Formation: Urea reacts with diethyl sulfate to form ethyl isourea sulfate.
Cyclization Reaction: Ethyl isourea sulfate undergoes a cyclization reaction to produce 2-ethoxy-4,6-dihydroxypyrimidine.
Fluorination: The intermediate 2-ethoxy-4,6-dihydroxypyrimidine reacts with trifluoromethanesulfonic anhydride to generate an intermediate with trifluoromethanesulfonyl, which is then fluorinated using a fluorinating agent to obtain this compound
Industrial Production Methods
In industrial settings, the production process involves:
Reaction with Diethyl Sulfate: Urea and diethyl sulfate react in an organic solvent at temperatures between 60-120°C.
Intermediate Synthesis: The intermediate formed reacts with diethyl malonate.
Chlorination: The intermediate is chlorinated to obtain another intermediate.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,6-difluoropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Fluorinating Agents: Trifluoromethanesulfonic anhydride and potassium fluoride are commonly used in the fluorination steps.
Solvents: Organic solvents like dimethylformamide (DMF) are used to facilitate reactions
Major Products
Scientific Research Applications
2-Ethoxy-4,6-difluoropyrimidine has several applications in scientific research:
Pharmaceutical Chemistry: It is a key intermediate in the synthesis of triazolopyrimidine sulfonamide-type medicaments, such as diclosulam, a herbicide.
Organic Synthesis: The compound is used in the synthesis of various organic molecules due to its reactivity and stability.
Agrochemicals: It serves as an intermediate in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-ethoxy-4,6-difluoropyrimidine involves its role as an intermediate in the synthesis of biologically active compounds. The ethoxy and fluorine substituents on the pyrimidine ring influence the reactivity and interaction of the compound with other molecules, facilitating the formation of desired products in pharmaceutical and agrochemical applications .
Comparison with Similar Compounds
Similar Compounds
4,6-Difluoropyrimidine: Lacks the ethoxy group, making it less reactive in certain synthetic applications.
2-Ethoxy-4,6-dichloropyrimidine: Contains chlorine atoms instead of fluorine, resulting in different reactivity and applications.
Uniqueness
2-Ethoxy-4,6-difluoropyrimidine is unique due to the presence of both ethoxy and fluorine substituents, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-ethoxy-4,6-difluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVUAJWRAOSPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452923 | |
Record name | 2-Ethoxy-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166524-65-8 | |
Record name | 2-Ethoxy-4,6-difluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166524-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-4,6-difluoropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166524658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxy-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-4,6-difluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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